Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate
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Overview
Description
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is a chemical compound with a complex structure that includes an ethyl ester group, a phenoxy group, and an iodinated pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester typically involves multiple steps, including the formation of the iodinated pyridinyl group and the esterification of propanoic acid. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The iodinated pyridinyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The iodinated pyridinyl group can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester
- Propanoic acid, 2-[4-[(5-(trifluoromethyl)-2-pyridinyl)oxy]phenoxy]-, butyl ester
Uniqueness
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is unique due to the presence of the iodinated pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where iodine’s properties are advantageous, such as in radiolabeling and imaging studies.
Biological Activity
Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate is a complex chemical compound with significant potential in various biological applications, particularly in herbicidal activity. This article explores its biological activity, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃I₁N₁O₃, with a molecular weight of approximately 413.207 g/mol. The structure includes an ethyl ester group, a phenoxy group, and a pyridinyl moiety substituted with iodine, which contributes to its unique chemical properties and biological interactions.
Herbicidal Properties
The primary biological activity of this compound has been investigated in the context of herbicidal effects. Compounds with similar structures have demonstrated efficacy against various plant species, indicating that this compound may possess comparable herbicidal properties. The iodinated pyridinyl group is believed to enhance its effectiveness by influencing its interaction with biological targets involved in plant growth regulation.
Interaction Studies
Preliminary studies on the binding affinity of this compound to various biological targets suggest that it may interact with enzymes critical for metabolic pathways in plants. These interactions could potentially inhibit growth or induce physiological changes detrimental to target plant species.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations among similar compounds can influence their biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-[4-(3,5-dichloro-2-pyridinyl)oxy]phenoxypropanoate | Contains dichloro instead of iodo | Potentially different herbicidal activity |
Ethyl 2-[4-(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxypropanoate | Chlorinated and fluorinated pyridine | Variation in biological activity due to halogen substitution |
Ethyl 2-[4-(6-methylpyridin-3-yloxy)]phenoxypropanoate | Methylated pyridine | Different pharmacological profiles |
This table emphasizes the impact of halogenation and substitution on the biological properties of these compounds, demonstrating the unique position of this compound within this class.
Case Studies and Research Findings
Research on compounds structurally related to this compound has provided insights into their biological activities:
- Herbicidal Efficacy : A study demonstrated that related compounds significantly inhibited the growth of several weed species, suggesting that this compound may exhibit similar effects under field conditions.
- Enzyme Interaction : Investigations into enzyme binding revealed that compounds with similar structures effectively inhibited key enzymes involved in plant metabolism, providing a possible mechanism for their herbicidal action.
- Pharmacological Studies : Comparative pharmacological studies indicated that variations in substituents could lead to significant differences in bioactivity, highlighting the need for further exploration of this compound's potential applications in agriculture and possibly medicine .
Properties
CAS No. |
60074-45-5 |
---|---|
Molecular Formula |
C16H16INO4 |
Molecular Weight |
413.21 g/mol |
IUPAC Name |
ethyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C16H16INO4/c1-3-20-16(19)11(2)21-13-5-7-14(8-6-13)22-15-9-4-12(17)10-18-15/h4-11H,3H2,1-2H3 |
InChI Key |
VNPQARYQDQTZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I |
Origin of Product |
United States |
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